2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]
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Overview
Description
“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is a chemical compound with the molecular formula C20H20N2O2 . It is often used as a catalyst for the enantioselective hydrosilylation of ketones . It can also act as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes .
Synthesis Analysis
The synthesis of “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” involves several steps, including the formation of copper(I) halide complexes . This compound can be used in the synthesis of coordination polymers .Molecular Structure Analysis
The molecular structure of “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is characterized by a cyclopentane fused to a benzene ring . The InChI code for this compound is 1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 .Chemical Reactions Analysis
“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is known to participate in various chemical reactions. For instance, it can act as a catalyst for the enantioselective hydrosilylation of ketones . It can also serve as a Schiff base ligand in the preparation of rhodium(I) and palladium(II) coordination complexes .Physical And Chemical Properties Analysis
“2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” is a solid at room temperature . It has a molecular weight of 320.39 . The compound’s optical activity is [α]20/D −40.6°, c = 1 in ethanol . Its storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
1. Polymer Synthesis
2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] and its derivatives have been utilized in the synthesis of poly(ester amide)s through polyaddition reactions with aliphatic dicarboxylic acids. These polymers exhibit molecular weights in the range of 2000–25,000 g/mol and have been analyzed for their thermal properties (Lustoň et al., 2007).
2. Asymmetric Catalysis
Bis(oxazoline) ligands, including 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], have been widely used in asymmetric catalysis. They are instrumental in selective catalytic reactions, such as the asymmetric Diels–Alder reaction, and can significantly impact the enantioselectivity of the products (Matsumoto et al., 2005).
3. Ligand Design for Catalysis
The design of bis(oxazoline) ligands, including variants of 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], plays a crucial role in catalytic performance. These ligands have been used to promote reactions like Michael additions and hydroamination/cyclization, showing high enantioselectivity and efficiency in various chemical transformations (O’Reilly & Guiry, 2014).
4. Catalyst Immobilization
The immobilization of bis(oxazoline) ligands, including 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline], on heterogeneous supports has been explored for enantioselective catalysis. This strategy aims to enhance catalyst recovery, recycling, and potential multipurpose applications (Fraile et al., 2008).
5. Enantioselective Reactions
2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] has been applied in enantioselective reactions, such as the Nozaki-Hiyama-Kishi methallylation of aldehydes. Specific bis(oxazoline) ligands have achieved very high enantioselectivity (up to 99.5%) in these reactions, demonstrating their potential for precise stereochemical control in organic synthesis (Hargaden et al., 2007).
Safety and Hazards
The safety information available indicates that “2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline]” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
(4R)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEQQWQZUYZCRJ-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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